molecular formula C17H26N2OS B5141374 N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B5141374
M. Wt: 306.5 g/mol
InChI Key: HPHZBZDAZZWHDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a piperidine ring, an isopropyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the benzothiophene core.

    Attachment of the Isopropyl Group: The isopropyl group is typically introduced through an alkylation reaction using isopropyl halide and a strong base.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction between the amine group on the piperidine ring and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or the benzothiophene core to a dihydrobenzothiophene.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrobenzothiophenes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
  • N-(1-isopropyl-4-piperidinyl)benzamide
  • N-(1-isopropyl-4-piperidinyl)thiophene-2-carboxamide

Uniqueness

N-(1-isopropyl-4-piperidinyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unique due to its combination of a benzothiophene core with a piperidine ring and an isopropyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-12(2)19-9-7-14(8-10-19)18-17(20)16-11-13-5-3-4-6-15(13)21-16/h11-12,14H,3-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHZBZDAZZWHDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.